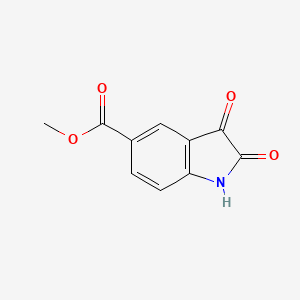

Methyl 2,3-dioxoindoline-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3-dioxoindoline-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 2,3-dioxo functional group and the carboxylate ester at the 5-position makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dioxoindoline-5-carboxylate typically involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific steps for synthesizing this compound include:

Formation of Hydrazone: Reacting phenylhydrazine with an appropriate ketone to form a hydrazone intermediate.

Cyclization: Heating the hydrazone in the presence of an acid catalyst, such as hydrochloric acid, to induce cyclization and form the indole core.

Oxidation: Oxidizing the indoline intermediate to introduce the 2,3-dioxo functional group.

Esterification: Finally, esterifying the carboxylic acid group at the 5-position with methanol to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3-dioxoindoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the 2,3-dioxo group to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroxyindoline derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Methyl 2,3-dioxoindoline-5-carboxylate can be synthesized through various methods, including:

- Acid-Catalyzed Reactions: It has been utilized in the synthesis of isatoic anhydride derivatives, which are crucial for developing bioactive compounds. For example, one method involves reacting methyl 2,3-dioxoindoline-7-carboxylate with sodium azide and sulfuric acid to yield high-purity products .

- Wittig Reaction: The compound serves as a precursor in the Wittig reaction to generate alkenes, which are essential in synthesizing complex organic molecules .

This compound exhibits several biological activities:

- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from methyl 2,3-dioxoindoline have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition: It has been investigated for its potential as an inhibitor of protein kinases, which play a critical role in cell signaling and cancer progression .

Medicinal Chemistry Applications

The compound is also significant in medicinal chemistry:

- Drug Development: Methyl 2,3-dioxoindoline derivatives are being explored as potential drug candidates for treating diseases such as cancer and bacterial infections. The structural versatility allows for modifications that can enhance biological activity and selectivity .

- Synthesis of Heterocycles: This compound is used in synthesizing various heterocyclic compounds that have applications in pharmaceuticals. For instance, it can be transformed into quinazolinone derivatives, which are known for their diverse pharmacological properties .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of methyl 2,3-dioxoindoline derivatives to evaluate their anticancer activity. The results indicated that specific modifications to the indoline structure significantly enhanced cytotoxicity against breast cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | MDA-MB-231 |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of methyl 2,3-dioxoindoline derivatives. The researchers found that certain derivatives could inhibit specific kinases involved in cancer signaling pathways, suggesting their potential as therapeutic agents .

| Enzyme Target | Inhibition (%) | Compound |

|---|---|---|

| Kinase A | 75 | Compound C |

| Kinase B | 60 | Compound D |

Mecanismo De Acción

The mechanism of action of Methyl 2,3-dioxoindoline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Indole-2-carboxylic acid: Similar structure but lacks the 2,3-dioxo functional group.

Methyl indole-3-carboxylate: Similar ester functionality but different position of the carboxylate group.

2,3-Dioxoindoline-5-carboxylic acid: Similar structure but without the methyl ester group.

Uniqueness

Methyl 2,3-dioxoindoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 2,3-dioxo group and the carboxylate ester at the 5-position allows for versatile modifications and applications in various fields.

Actividad Biológica

Methyl 2,3-dioxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of two carbonyl groups and a carboxylate functional group. Its molecular formula is C11H9N1O4 with a molecular weight of approximately 191.14 g/mol. This structure allows for various chemical reactivity patterns and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition :

-

Mechanisms of Action :

- The mechanism of action involves binding to the active sites of target enzymes, leading to inhibition of their activity. For instance, molecular docking studies revealed that this compound forms hydrogen bonds with key amino acids in the enzyme's active site, which is crucial for its inhibitory effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, researchers found that certain compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of approximately 8 μM for one derivative, indicating its potential as a therapeutic agent in cancer treatment.

Case Study: Enzyme Inhibition

Another investigation focused on the inhibition of SARS-CoV-2 protease by derivatives of this compound. Compounds were tested for their ability to inhibit the enzyme's activity, with some exhibiting IC50 values as low as 0.13 μM. This highlights the compound's potential in antiviral drug development .

Propiedades

IUPAC Name |

methyl 2,3-dioxo-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUFIXGDMRVWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.